The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic molecule that belongs to the class of purine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The structural complexity and the presence of multiple functional groups make it an interesting subject for synthetic organic chemistry.
This compound can be classified as a nucleoside analog, which is a type of compound that mimics the structure of natural nucleosides. Nucleoside analogs are widely used in the pharmaceutical industry for their ability to interfere with nucleic acid metabolism, thereby exhibiting antiviral or anticancer properties. The specific structure of this compound suggests it may interact with biological systems similarly to naturally occurring purines.
The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate typically involves several steps, often utilizing retrosynthetic analysis to identify suitable precursors.
The molecular structure of this compound features:
The molecular formula can be represented as . Key structural features include:
The chemical reactivity of this compound can be analyzed through various potential reactions:
These reactions are critical for modifying the compound's properties for specific applications in drug development.
The mechanism of action for this compound likely involves its role as a nucleoside analog:
Studies on similar compounds suggest that their effectiveness often correlates with their structural similarity to natural substrates involved in DNA/RNA metabolism.
The physical properties of this compound include:
Chemical properties include:
The primary applications of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate lie in:
This compound is a protected nucleoside analog with the systematic IUPAC name (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate. It is formally derived from guanosine through chloro-substitution at the 6-position of the purine ring and full acetylation of the ribose hydroxyl groups. Its molecular formula is C₁₆H₁₈ClN₅O₇, yielding a molecular weight of 427.80 g/mol [1] [3]. The structure features a β-D-ribofuranose moiety where all three hydroxyl groups are esterified with acetate, rendering the sugar unit lipophilic. The canonical SMILES representation is CC(=O)OC[C@H]1O[C@H]([C@H](OC(C)=O)[C@@H]1OC(C)=O)N1C=NC2=C(Cl)N=C(N)C=N1
, explicitly defining the stereochemistry at C2', C3', C4', and C5' [1] [3].
Table 1: Nomenclature and Identifiers
Identifier Type | Value | |
---|---|---|
Systematic IUPAC Name | (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate | |
Common Synonyms | 2',3',5'-Tri-O-acetyl-6-chloroguanosine; NSC 70388 | |
CAS Registry Number | 16321-99-6 | |
Molecular Formula | C₁₆H₁₈ClN₅O₇ | |
Molecular Weight | 427.80 g/mol | |
InChI Key | HLVGVJFVAKPFOZ-SDBHATRESA-N | [1] [3] |
The compound emerged from mid-20th century efforts to stabilize nucleosides for pharmaceutical applications. Its identification as "NSC 70388" in screening databases suggests evaluation by the U.S. National Cancer Institute’s Natural Products Repository during early anticancer nucleoside analog discovery programs [3]. The synthesis follows classical protective group chemistry: guanosine is first acylated at the 2', 3', and 5' hydroxyl groups using acetic anhydride, followed by chlorination at the 6-position of the purine base using phosphorus oxychloride. This chloro substituent serves as a synthetic handle for nucleophilic displacement reactions, enabling conversion to various substituted purines. The acetyl groups prevent undesired side reactions during nucleobase modification and improve solubility in organic solvents for purification [1] [3]. Cold-chain transportation requirements noted by suppliers highlight its hydrolytic instability due to the ester linkages, necessitating storage at 2–8°C under inert atmosphere [1].
As a triacetyl-protected precursor, this compound enables the synthesis of modified guanosine derivatives crucial for antiviral and anticancer drug development. The chloro group at C6 undergoes facile displacement by nucleophiles (e.g., amines, thiols) to form targeted purine analogs while the acetate groups permit site-specific deprotection. This facilitates controlled functionalization of either the nucleobase or sugar moiety—essential for structure-activity relationship studies [1] [3]. Its structural role is highlighted through comparison with analogs:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: